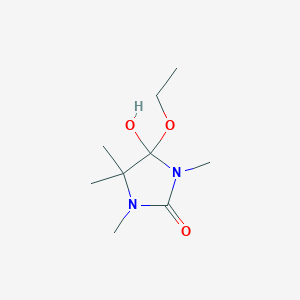
4-Ethoxy-4-hydroxy-1,3,5,5-tetramethylimidazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethoxy-4-hydroxy-1,3,5,5-tetramethylimidazolidin-2-one is an organic compound with a unique structure that includes an imidazolidinone ring substituted with ethoxy and hydroxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-4-hydroxy-1,3,5,5-tetramethylimidazolidin-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-hydroxy-1,3,5,5-tetramethylimidazolidin-2-one with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution of the hydroxy group with an ethoxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-4-hydroxy-1,3,5,5-tetramethylimidazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
4-Ethoxy-4-hydroxy-1,3,5,5-tetramethylimidazolidin-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Ethoxy-4-hydroxy-1,3,5,5-tetramethylimidazolidin-2-one involves its interaction with specific molecular targets. The ethoxy and hydroxy groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The imidazolidinone ring structure provides stability and specificity in these interactions, making the compound a valuable tool in biochemical studies.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-1,3,5,5-tetramethylimidazolidin-2-one: Lacks the ethoxy group, making it less versatile in certain reactions.
4-Ethoxy-1,3,5,5-tetramethylimidazolidin-2-one:
Uniqueness
4-Ethoxy-4-hydroxy-1,3,5,5-tetramethylimidazolidin-2-one is unique due to the presence of both ethoxy and hydroxy groups, which enhance its reactivity and versatility in chemical reactions. This dual functionality allows for a broader range of applications compared to similar compounds.
Properties
Molecular Formula |
C9H18N2O3 |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
4-ethoxy-4-hydroxy-1,3,5,5-tetramethylimidazolidin-2-one |
InChI |
InChI=1S/C9H18N2O3/c1-6-14-9(13)8(2,3)10(4)7(12)11(9)5/h13H,6H2,1-5H3 |
InChI Key |
OBYUXIGORTUFGV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1(C(N(C(=O)N1C)C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















